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molecular formula C2H5ClN2 B1221562 2-Chloroacetimidamide CAS No. 20846-52-0

2-Chloroacetimidamide

Cat. No. B1221562
M. Wt: 92.53 g/mol
InChI Key: NJAHGEUFOYIGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163003B2

Procedure details

A mixture of crude 4-oxo-tetrahydro-pyran-3-carboxylic acid methyl ester (1780 g, 11 mol) and triethylamine (830 g, 8.2 mol) in MeOH (3560 mL) was cooled to 0° C. under N2. A solution of 2-chloro-acetamidine (567 g, 4.4 mol) in 890 mL of MeOH was added dropwise over 50 minutes. The reaction mixture was stirred at 0° C. for 30 minutes and then at about 20° C. for 16 hours. LCMS at 215 nm and TLC (DCM:MeOH=10:1) analysis showed that most of 4-oxo-tetrahydro-pyran-3-carboxylic acid methyl ester was consumed. The mixture was then filtered and concentrated to give black oil, which was subsequently purified by flash column chromatography on silica gel and eluted with DCM to give yellow solid/oil mixture, which was further triturated with MTBE (˜1200 mL) and H2O:CH3CN:EA=1:1:2 (˜600 mL) to give the title compound as a white solid (318 g). MS m/z 201.2 (M+H). CHN analysis: calculated (results). C, 47.89 (47.95), H, 4.52 (4.401), N, 13.96 (13.76).
Quantity
1780 g
Type
reactant
Reaction Step One
Quantity
830 g
Type
reactant
Reaction Step One
Name
Quantity
3560 mL
Type
solvent
Reaction Step One
Quantity
567 g
Type
reactant
Reaction Step Two
Name
Quantity
890 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[C:3]([CH:5]1[C:10](=O)[CH2:9][CH2:8][O:7][CH2:6]1)=[O:4].C(N(CC)CC)C.[Cl:19][CH2:20][C:21]([NH2:23])=[NH:22].C(Cl)Cl>CO>[Cl:19][CH2:20][C:21]1[NH:23][C:3](=[O:4])[C:5]2[CH2:6][O:7][CH2:8][CH2:9][C:10]=2[N:22]=1

Inputs

Step One
Name
Quantity
1780 g
Type
reactant
Smiles
COC(=O)C1COCCC1=O
Name
Quantity
830 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3560 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
567 g
Type
reactant
Smiles
ClCC(=N)N
Name
Quantity
890 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1COCCC1=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at about 20° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give black oil, which
CUSTOM
Type
CUSTOM
Details
was subsequently purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluted with DCM
CUSTOM
Type
CUSTOM
Details
to give yellow solid/oil mixture, which
CUSTOM
Type
CUSTOM
Details
was further triturated with MTBE (˜1200 mL) and H2O

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC=1NC(C2=C(N1)CCOC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 318 g
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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